molecular formula C21H27N3O3 B11238063 2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-phenylacetamide

2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-phenylacetamide

Cat. No.: B11238063
M. Wt: 369.5 g/mol
InChI Key: BMWHVFNTAAOXCB-UHFFFAOYSA-N
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Description

2-[2-(1-AZEPANYLMETHYL)-5-METHOXY-4-OXO-1(4H)-PYRIDINYL]-N~1~-PHENYLACETAMIDE is a complex organic compound with a unique structure that includes a pyridine ring, an azepane moiety, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-AZEPANYLMETHYL)-5-METHOXY-4-OXO-1(4H)-PYRIDINYL]-N~1~-PHENYLACETAMIDE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-AZEPANYLMETHYL)-5-METHOXY-4-OXO-1(4H)-PYRIDINYL]-N~1~-PHENYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

    Solvents: DMF, DCM, ethanol

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in a hydroxyl-substituted pyridine .

Scientific Research Applications

2-[2-(1-AZEPANYLMETHYL)-5-METHOXY-4-OXO-1(4H)-PYRIDINYL]-N~1~-PHENYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(1-AZEPANYLMETHYL)-5-METHOXY-4-OXO-1(4H)-PYRIDINYL]-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its structural features allow it to interact with cellular membranes, potentially altering membrane fluidity and signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Azepanyl)ethyl methacrylate
  • 2-Methoxyphenyl isocyanate
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

Compared to similar compounds, 2-[2-(1-AZEPANYLMETHYL)-5-METHOXY-4-OXO-1(4H)-PYRIDINYL]-N~1~-PHENYLACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C21H27N3O3/c1-27-20-15-24(16-21(26)22-17-9-5-4-6-10-17)18(13-19(20)25)14-23-11-7-2-3-8-12-23/h4-6,9-10,13,15H,2-3,7-8,11-12,14,16H2,1H3,(H,22,26)

InChI Key

BMWHVFNTAAOXCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CN(C(=CC1=O)CN2CCCCCC2)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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